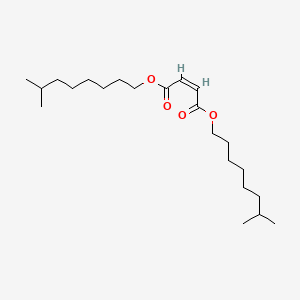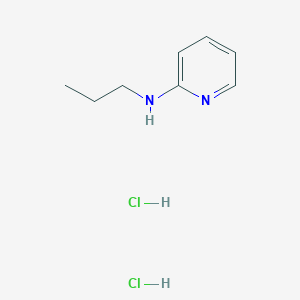
3,5-Dichlorofolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichlorofolic acid is a chemical compound that belongs to the class of chlorinated folic acids It is characterized by the presence of two chlorine atoms attached to the folic acid molecule at the 3rd and 5th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichlorofolic acid typically involves the chlorination of folic acid. One common method is the reaction of folic acid with chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 5th positions. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The process is optimized to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichlorofolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated derivatives with higher oxidation states.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and aminated derivatives of folic acid, which can have distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
3,5-Dichlorofolic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on cellular processes and its role in enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Industry: It is used in the production of specialized chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dichlorofolic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in folate metabolism, leading to disruptions in DNA and RNA synthesis. This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichlorobenzamide: Similar in structure but lacks the folic acid moiety.
3,5-Dichlorobenzoyl chloride: Used in the synthesis of various benzamide derivatives.
3,5-Dichloronitrobenzene: A precursor in the synthesis of other chlorinated compounds.
Uniqueness
3,5-Dichlorofolic acid is unique due to its dual chlorination on the folic acid molecule, which imparts distinct chemical and biological properties. Its ability to inhibit folate-dependent enzymes sets it apart from other chlorinated compounds, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C19H17Cl2N7O6 |
|---|---|
Peso molecular |
510.3 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-2,6-dichlorobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H17Cl2N7O6/c20-9-3-7(23-5-8-6-24-15-14(25-8)17(32)28-19(22)27-15)4-10(21)13(9)16(31)26-11(18(33)34)1-2-12(29)30/h3-4,6,11,23H,1-2,5H2,(H,26,31)(H,29,30)(H,33,34)(H3,22,24,27,28,32)/t11-/m0/s1 |
Clave InChI |
TXBRFSWIBNUELE-NSHDSACASA-N |
SMILES isomérico |
C1=C(C=C(C(=C1Cl)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)C(=O)NC(CCC(=O)O)C(=O)O)Cl)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


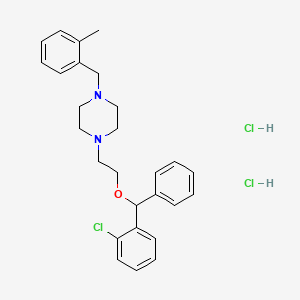
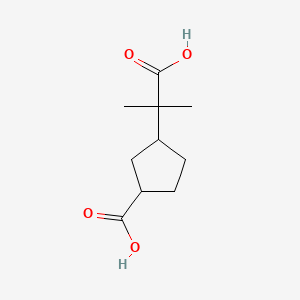
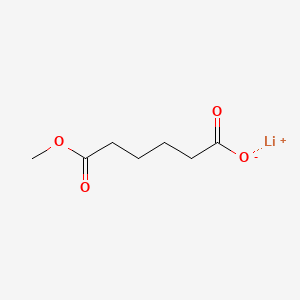

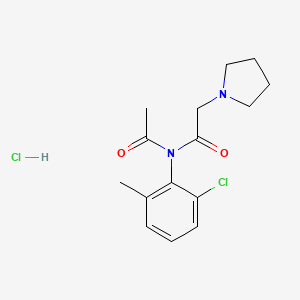
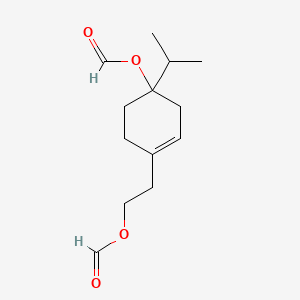
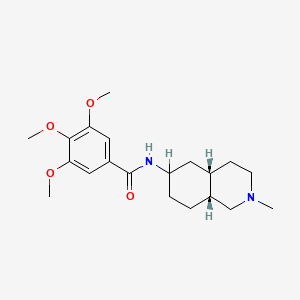
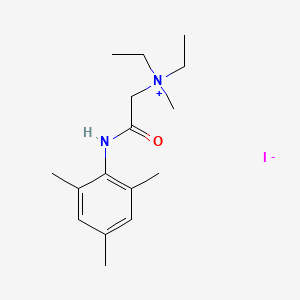
![Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13766869.png)
